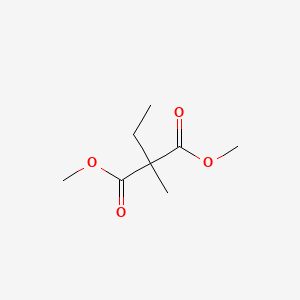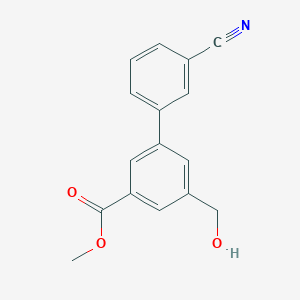![molecular formula C15H8ClF3N4 B2500862 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine CAS No. 344278-34-8](/img/structure/B2500862.png)
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their potential applications in various fields, including medicinal chemistry. In the context of the compound "5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine," several studies have contributed to the understanding of pyrimidine synthesis. For instance, a practical and scalable synthesis of a related compound, 2-chloro-5-(pyridin-2-yl) pyrimidine, was developed using a Negishi cross-coupling reaction, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 5-(2-haloethyl)pyrimidine derivatives, which could serve as precursors or structural analogs, has been reported, involving reactions with hydroiodic acid and phosphoryl chloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical and biological properties. X-ray crystallography has been used to determine the structure of various pyrimidine compounds, confirming the presence of halogen functionalities and providing insights into their three-dimensional arrangement . For example, the structure of a 5-trifluoromethyl-pyridine-2-thione iodine complex was elucidated, revealing linear anions and cationic moieties with short intermolecular contacts . These structural analyses are essential for understanding the molecular geometry and potential reactivity of the compound of interest.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, which are important for their functionalization and application. For instance, the chlorination of pyrimidine diones has been investigated, leading to the formation of chlorinated products that can react further with nucleophiles . Additionally, the presence of halogen atoms on the pyrimidine nucleus allows for reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which can be used to diversify the chemical structure . These reactions are relevant for the modification and derivatization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as vibrational frequencies and chemical shifts, can be characterized using spectroscopic methods like FT-IR, NMR, and mass spectrometry . Computational methods, including DFT calculations, provide theoretical insights into molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties . These studies contribute to a comprehensive understanding of the compound's behavior in different environments and its interactions with other molecules, which is crucial for its application in various fields.
Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine and its derivatives have been noted for their role in the design of selective inhibitors for p38 MAP kinase, a protein kinase responsible for proinflammatory cytokine release. These compounds, with tri- and tetra-substituted imidazole scaffold, are known to bind to the ATP pocket, replacing ATP and selectively inhibiting the kinase activity. This research highlighted the importance of the pyrimidine ring's 2 position, which can be modified to introduce side chains, enhancing both inhibitory activity and selectivity for p38 over other kinases (Scior, Domeyer, Cuanalo-Contreras & Laufer, 2011).
Optical Sensing and Biological Applications
Biologically Significant Pyrimidine Appended Optical Sensors
The compound is part of the pyrimidine family, which is significant in the synthesis of optical sensors and has various biological and medicinal applications. Pyrimidine derivatives are notable for their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).
Catalysis and Synthesis of Medicinal Precursors
Importance of Hybrid Catalysts in the Synthesis of Pyranopyrimidine Scaffolds
this compound is acknowledged for its role in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. The compound's structural properties facilitate the use of diversified hybrid catalysts for the development of bioactive molecules, showcasing its broad applicability in medicinal chemistry (Parmar, Vala & Patel, 2023).
Future Directions
properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4/c16-12-4-11(15(17,18)19)8-21-13(12)10-6-22-14(23-7-10)9-2-1-3-20-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYWEFUWTBCMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)



![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)
![5-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2500795.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)